molecular formula C10H15N3O3 B12916083 Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]- CAS No. 61194-83-0

Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-

Cat. No.: B12916083
CAS No.: 61194-83-0
M. Wt: 225.24 g/mol
InChI Key: XHRLMOQZPUZSAJ-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a nitro group, a methyl group, and a pyrrolidin-1-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole typically involves the reaction of 3-methyl-4-nitroisoxazole with 2-(pyrrolidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The isoxazole ring can participate in electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Reduction: 3-Methyl-4-amino-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole.

    Substitution: Various substituted isoxazoles depending on the electrophile used.

    Hydrolysis: Breakdown products including carboxylic acids and amines.

Scientific Research Applications

3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidin-1-yl ethyl group can enhance binding affinity to certain biological targets. The isoxazole ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitroisoxazole: Lacks the pyrrolidin-1-yl ethyl group, making it less bioactive.

    4-Nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.

    3-Methyl-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole:

Uniqueness

3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of the nitro group, methyl group, and pyrrolidin-1-yl ethyl group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61194-83-0

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

3-methyl-4-nitro-5-(2-pyrrolidin-1-ylethyl)-1,2-oxazole

InChI

InChI=1S/C10H15N3O3/c1-8-10(13(14)15)9(16-11-8)4-7-12-5-2-3-6-12/h2-7H2,1H3

InChI Key

XHRLMOQZPUZSAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])CCN2CCCC2

Origin of Product

United States

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